molecular formula C18H15N3O3S2 B4113154 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide

Cat. No. B4113154
M. Wt: 385.5 g/mol
InChI Key: HHUPTORWXXNVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase involved in the signaling pathways of cytokines. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Mechanism of Action

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide inhibits JAK3, a tyrosine kinase involved in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide blocks the downstream signaling of these cytokines, leading to the suppression of immune responses. This mechanism of action makes N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide a potential therapeutic agent for autoimmune diseases.
Biochemical and Physiological Effects
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and IL-17, in vitro and in vivo. The compound has also been shown to decrease the proliferation and activation of T cells, B cells, and natural killer (NK) cells. These effects suggest that N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has immunosuppressive properties, which can be beneficial in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide also has a well-defined mechanism of action, which makes it a useful tool for studying cytokine signaling pathways. However, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has some limitations for lab experiments. The compound has low solubility in water, which can affect its bioavailability and pharmacokinetics. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide also has off-target effects on other JAK family members, such as JAK1 and JAK2, which can complicate the interpretation of experimental results.

Future Directions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has shown promising results in preclinical and clinical trials for its potential therapeutic applications. However, there are still several future directions that need to be explored. One direction is the optimization of the compound's pharmacokinetics and bioavailability to improve its efficacy and reduce its toxicity. Another direction is the identification of biomarkers that can predict the response to N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide treatment in different patient populations. Finally, the development of combination therapies that target multiple cytokine signaling pathways may enhance the therapeutic efficacy of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide in autoimmune diseases.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. The compound has shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has also been investigated for its potential use in preventing transplant rejection and treating graft-versus-host disease.

properties

IUPAC Name

4-(benzenesulfonyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c22-16(19-18-21-20-17(25-18)13-6-7-13)12-8-10-15(11-9-12)26(23,24)14-4-2-1-3-5-14/h1-5,8-11,13H,6-7H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUPTORWXXNVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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